molecular formula C14H14O3 B2479290 Ethyl 2-(naphthalen-1-yloxy)acetate CAS No. 41643-81-6

Ethyl 2-(naphthalen-1-yloxy)acetate

Cat. No.: B2479290
CAS No.: 41643-81-6
M. Wt: 230.263
InChI Key: HFLLBKYQSRBNPN-UHFFFAOYSA-N
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Description

Ethyl 2-(naphthalen-1-yloxy)acetate is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group attached to a naphthalen-1-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(naphthalen-1-yloxy)acetate can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of environmentally benign methodologies, such as the use of ultrasound and phase-transfer catalysis, can further optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(naphthalen-1-yloxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Naphthalen-1-yloxyacetic acid.

    Reduction: Naphthalen-1-yloxyethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(naphthalen-1-yloxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(naphthalen-1-yloxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active naphthalen-1-yloxyacetic acid, which can then interact with various biological pathways. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their function and activity .

Comparison with Similar Compounds

Ethyl 2-(naphthalen-1-yloxy)acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(naphthalen-2-yloxy)acetate: Similar structure but with the naphthalen-2-yloxy moiety instead of naphthalen-1-yloxy.

    Naphthalen-1-yloxyacetic acid: The free acid form of the compound.

The uniqueness of this compound lies in its specific ester group and the position of the naphthalen-1-yloxy moiety, which can influence its reactivity and interactions in various applications .

Properties

IUPAC Name

ethyl 2-naphthalen-1-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-2-16-14(15)10-17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLLBKYQSRBNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872023
Record name Ethyl [(naphthalen-1-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41643-81-6
Record name Ethyl [(naphthalen-1-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of naphthalen-1-ol (196 mg, 1.35 mmol) in MeCN (5 mL) was added ethyl bromoacetate (269 mg, 1.62 mmol) and K2CO3 (372 mg, 2.70 mmol). The mixture was stirred at 80° C. for 4 hours. The mixture was filtered and the filtrate concentrated. The residue was used directly for the next step without further purification (300 mg, Yield 95%).
Quantity
196 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
269 mg
Type
reactant
Reaction Step Two
Name
Quantity
372 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

432 g 1-naphthol, 602 g ethyl 2-bromoacetate, 276 g potassium carbonate and 2.160 l. ethanol are refluxed for 18 hours, the precipitate filtered, the solvent evaporated under reduced pressure and the residue recrystallized from petroleum ether. The ester, which melts at 52° C., is obtained with an 80% yield.
Quantity
432 g
Type
reactant
Reaction Step One
Quantity
602 g
Type
reactant
Reaction Step Two
Quantity
276 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
80%

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